molecular formula C9H6BrFO3 B13609553 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid

3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13609553
M. Wt: 261.04 g/mol
InChI Key: ZEXGNTALMVTAPZ-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid is a halogenated aromatic compound featuring a phenyl ring substituted with bromine (position 3) and fluorine (position 4), coupled with a 2-oxopropanoic acid moiety. The bromine atom enhances electrophilic substitution resistance, while fluorine increases lipophilicity and metabolic stability. The 2-oxo group facilitates keto-enol tautomerism, which may enhance chelation properties or interaction with biological targets.

Properties

Molecular Formula

C9H6BrFO3

Molecular Weight

261.04 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrFO3/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

ZEXGNTALMVTAPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-bromo-4-fluorophenylboronic acid as a starting material . The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of bromine and fluorine reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid derivatives with additional carboxylic acid groups.

    Reduction: Formation of 3-(3-Bromo-4-fluorophenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, emphasizing substituent effects on physicochemical and biological properties:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid Br (3), F (4), 2-oxo C₉H₆BrFO₃ 261.05 High lipophilicity; keto-enol tautomerism -
3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid Br (3), OMe (4) C₁₀H₈BrO₄ 287.07 Antiproliferative activity; methoxy enhances solubility vs. F
3-(4-Bromo-2-fluorophenylamino)-3-oxopropanoic acid Br (4), F (2), NH, 3-oxo C₉H₇BrFNO₃ 276.06 Antibacterial; amino group enables hydrogen bonding
3-(2-Bromophenyl)-2-oxopropanoic acid Br (2) C₉H₇BrO₃ 243.05 Versatile scaffold; 2-Bromo reduces steric hindrance
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid Br (3), OH (4), OMe (5) C₁₀H₉BrO₅ 289.08 Enhanced solubility (OH); complex substituents may hinder synthesis
3-(3-Hydroxyphenyl)-2-oxopropanoic acid OH (3) C₉H₈O₄ 180.16 Studied ADMET properties; hydroxyl increases polarity

Key Observations:

Substituent Position and Electronic Effects: Bromine at position 3 (target compound) vs. 2 () alters steric and electronic profiles. The 3-Bromo-4-fluoro configuration in the target compound may enhance metabolic stability compared to 2-Bromo analogs . Fluorine at position 4 (target) vs.

Functional Group Impact: Methoxy () and hydroxyl () groups improve water solubility but reduce lipophilicity compared to fluorine. The amino group in enables hydrogen bonding, critical for antibacterial activity, but introduces synthetic complexity .

Biological Activity: Antiproliferative activity in ’s methoxy analog suggests bromine and electron-donating groups may synergize for cytotoxicity. The absence of amino or hydroxyl groups in the target compound may limit specific interactions but improve blood-brain barrier penetration.

Synthetic Accessibility :

  • Compounds with multiple substituents (e.g., ) require multistep synthesis, whereas the target compound’s simpler structure (Br, F, 2-oxo) may streamline production via malonate or azlactone routes .

Research Findings and Implications

  • Structural Activity Relationships (SAR): Bromine and fluorine substituents are critical for halogen bonding and target engagement, as seen in marine-derived antiproliferative agents . The 2-oxo group’s tautomerism may mimic natural keto acids, enabling enzyme inhibition (e.g., salinosporamide A intermediates in ).
  • Physicochemical Properties : The target compound’s logP (estimated ~2.5) is higher than hydroxylated analogs (e.g., : logP ~1.2), favoring membrane permeability but requiring formulation optimization for bioavailability.
  • Unresolved Questions : Specific biological data for the target compound are absent in the evidence. Future studies should evaluate its activity against cancer cell lines or microbial targets, leveraging structural parallels to active analogs.

Biological Activity

3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom and a fluorine atom attached to a phenyl ring, along with a 2-oxopropanoic acid functional group. The molecular formula of this compound is C₉H₆BrFO₃, and it has a molecular weight of approximately 261.04 g/mol. The presence of halogen substituents is believed to enhance its chemical reactivity and potential biological activity, making it a candidate for therapeutic exploration.

Research indicates that 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid exhibits significant biological activity, particularly in the context of:

  • Antimicrobial properties : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.
  • Anticancer effects : Studies have indicated that this compound may interact with specific molecular targets involved in cancer progression, potentially inhibiting tumor growth.

The mechanism of action involves binding to biological targets such as enzymes or receptors, modulating their activity. The unique combination of functional groups aids in enhancing specificity and efficacy in biological systems.

2.1 Antimicrobial Activity

The compound's antimicrobial properties have been evaluated through various studies. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These findings highlight the compound's potential as an antimicrobial agent, particularly in combating resistant bacterial strains.

2.2 Anticancer Activity

The anticancer properties of 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid have been explored through cytotoxicity assays against various human tumor cell lines. Notable findings include:

  • Cytotoxicity against tumor cells : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for therapeutic use.
  • Structure-Activity Relationship (SAR) : Modifications to the structure (such as varying halogen substituents) have been shown to influence the potency and selectivity of the compound against different cancer types.

3. Case Studies

Several case studies have documented the biological activities of compounds structurally similar to 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid:

  • Study on Antimicrobial Efficacy : A comparative analysis between various derivatives revealed that compounds with similar halogen substitutions exhibited enhanced antibacterial activity compared to non-halogenated analogs.
  • Cytotoxicity Assessment : In vitro studies demonstrated that specific modifications to the phenyl ring significantly increased cytotoxic effects against ovarian cancer cell lines.

4. Conclusion

The biological activity of 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid presents promising avenues for further research, particularly in the fields of antimicrobial and anticancer therapeutics. Its unique structural features contribute to its reactivity and interaction with biological targets, suggesting potential applications in drug development.

Future studies should focus on:

  • Elucidating detailed mechanisms of action.
  • Conducting in vivo studies to assess therapeutic efficacy and safety.
  • Exploring structure-activity relationships to optimize its pharmacological profiles.

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